5-bromoquinolin-8-amine hydrochloride
Description
5-Bromoquinolin-8-amine hydrochloride is a halogenated quinoline derivative with a molecular formula of C₉H₈BrClN₂ (inferred from its base compound, 5-bromoquinolin-8-amine: C₉H₇BrN₂, and the addition of HCl) . Its CAS registry number is 53472-18-7 (base compound) and the hydrochloride form is referenced under identifiers such as EN300-199915 and SCHEMBL2170809 . The compound is characterized by a bromine atom at the 5-position and an amine group at the 8-position of the quinoline ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular weight is 223.07 g/mol for the base compound, increasing to approximately 259.53 g/mol for the hydrochloride salt.
Key applications include its use in medicinal chemistry for developing kinase inhibitors and antimicrobial agents due to the quinoline scaffold’s versatility . Safety data, such as storage conditions (typically 2–8°C) and handling precautions, align with standard protocols for halogenated amines .
Properties
IUPAC Name |
5-bromoquinolin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMUKRCAFQNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583266 | |
| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297760-76-0 | |
| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinolin-8-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-bromoquinolin-8-amine hydrochloride typically involves:
- Bromination at the 5-position of a quinoline or quinolin-8-amine precursor.
- Introduction or preservation of the amino group at the 8-position.
- Conversion to the hydrochloride salt for stability and handling.
The key challenge is the selective bromination at the 5-position without affecting the amino group at the 8-position or other positions on the quinoline ring.
Preparation of 5-Bromoquinoline Precursors
A foundational step is the synthesis of 5-bromoquinoline or 5-bromoquinolin-8-amine, which can be achieved by:
Diazotization and Sandmeyer-type bromination: Starting from 5-aminoquinoline, diazotization with sodium nitrite in acidic aqueous media followed by copper(I) bromide-mediated bromination yields 5-bromoquinoline derivatives with moderate yields (~61%).
Direct bromination of quinoline derivatives: Brominating agents such as N-bromosuccinimide (NBS), N,N'-dibromoisocyanuric acid (DBI), or N,N'-dibromohydantoin (DBH) are used under controlled low temperatures (-30 °C to -15 °C) to achieve regioselective bromination at the 5-position.
Detailed Preparation Method of this compound
Stepwise Procedure Based on Literature:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 5-Aminoquinoline + HBr (48% aqueous), NaNO2 at 0-20 °C for 5 min | Diazotization of amino group | - |
| 2 | Addition to CuBr in HBr at 75 °C, stir 2 h | Sandmeyer bromination to introduce bromine at C-5 | - |
| 3 | Basification with NaOH, extraction with ethyl acetate | Workup to isolate 5-bromoquinoline derivative | 61 |
- The product is then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
Bromination Agents and Selectivity
N-Bromosuccinimide (NBS): Widely used for selective bromination; requires recrystallization before use to improve selectivity and reduce excess reagent consumption.
N,N'-Dibromoisocyanuric acid (DBI): More reactive and selective than NBS, yielding higher purity 5-bromo derivatives.
N,N'-Dibromohydantoin (DBH): Less reactive than DBI and NBS but commercially available.
| Brominating Agent | Reactivity (Relative) | Selectivity for 5-Position | Commercial Availability |
|---|---|---|---|
| DBI | Highest | High | Requires synthesis |
| NBS | Moderate | Moderate | Commercially available |
| DBH | Lowest | Lower | Commercially available |
- Reaction temperature control is critical; bromination above -15 °C reduces selectivity and increases by-products.
Alternative Methods and Modifications
Protection/Deprotection Strategies: To avoid side reactions, amino groups can be protected (e.g., Boc protection) during bromination and later deprotected to yield the 8-amino group intact.
One-pot Bromination and Nitration: For isoquinoline analogues, bromination followed by nitration in one pot has been reported, but this is less common for quinoline derivatives.
Solvent and Workup Optimization: Use of aqueous acidic media for diazotization and bromination, followed by organic extraction and drying over sodium sulfate, is standard.
Research Findings on Yields and Purity
- High yields are achievable with careful control of temperature, reagent purity, and reaction times.
Summary Table of Preparation Conditions
| Parameter | Optimal Range/Condition | Comments |
|---|---|---|
| Brominating agent | NBS (recrystallized), DBI (preferred) | DBI > NBS > DBH in reactivity |
| Temperature | -30 °C to -15 °C | Critical for regioselectivity |
| Solvent | Aqueous HBr solution, dichloromethane | For diazotization and bromination |
| Reaction time | 2 to 5 hours | Monitored by TLC |
| Workup | Basification with NaOH, extraction with EtOAc | Washing with brine, drying over Na2SO4 |
| Yield | 59-92% (depending on precursor and method) | Higher yields with protected amines |
Chemical Reactions Analysis
Types of Reactions: 5-bromoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has shown that quinoline derivatives, including 5-bromoquinolin-8-amine hydrochloride, exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax. The IC50 values for these compounds against various cancer cell lines range from 0.59 to 1.52 µM .
Antimicrobial Properties : This compound also demonstrates notable antimicrobial activity against a variety of pathogens. Its mechanism likely involves disruption of bacterial cell membranes or interference with nucleic acid synthesis, making it a potential candidate for developing new antibiotics .
Biological Research
This compound is utilized as a probe in biological research to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions enhances its utility in metalloprotein studies. Additionally, derivatives of this compound have shown promise in treating infectious diseases, further highlighting its biological relevance .
Material Science
In material science, derivatives of this compound are employed as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. These applications leverage the compound's unique electronic properties to enhance device performance .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including electrophilic halogenation reactions involving N-bromosuccinimide (NBS) or bromine in suitable solvents . The development of new derivatives continues to expand its applicability across different domains.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity (IC50: 0.59 - 1.52 µM), antimicrobial properties |
| Biological Research | Probe for enzyme activities, protein interactions |
| Material Science | Electron carriers for OLEDs, fluorescent chemosensors for metal ions |
| Synthesis | Synthesized via electrophilic halogenation; derivatives being developed |
Case Studies
- Anticancer Studies : A study highlighted the efficacy of this compound derivatives against various cancer cell lines, demonstrating significant inhibition rates and potential mechanisms involving apoptosis pathways .
- Antimicrobial Research : Another investigation showcased the compound's effectiveness against Staphylococcus aureus, emphasizing its potential as a new antibiotic agent amidst rising antibiotic resistance .
- Material Applications : Research into the use of quinoline derivatives in OLEDs demonstrated improved efficiency and stability when incorporating this compound into device architectures .
Mechanism of Action
The mechanism of action of 5-bromoquinolin-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Halogen Impact: The bromine atom in this compound confers higher molecular weight and lipophilicity compared to fluoro- or chloro-substituted analogs. This enhances membrane permeability but may reduce aqueous solubility .
Reactivity : Bromine’s lower electronegativity (vs. fluorine or chlorine) makes the compound less reactive in nucleophilic substitution but more amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) .
Pharmacological Potential: Fluorinated analogs (e.g., 5-fluoroquinolin-8-amine hydrochloride) are often prioritized in drug discovery due to fluorine’s metabolic stability, whereas brominated derivatives are leveraged for their bulky halogen’s steric effects in target binding .
Biological Activity
5-Bromoquinolin-8-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains.
- Antiviral Effects : Investigated for its potential to inhibit viral replication.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
The biological activity of this compound largely stems from its ability to interact with specific molecular targets. It is believed to inhibit DNA synthesis by interfering with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, its structure allows it to engage in π-π stacking interactions with nucleic acids, enhancing its antiviral properties .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0625 |
| Klebsiella pneumoniae | 0.125 |
| Acinetobacter baumannii | 0.25 |
This data suggests that the compound may serve as a lead for developing new antibiotics, particularly against resistant pathogens .
Antiviral Activity
In antiviral studies, this compound has shown effectiveness against various viruses, including influenza. A cytopathic effect (CPE) assay demonstrated significant inhibition rates at concentrations as low as 10 µM.
| Compound | EC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| 5-Bromoquinolin-8-amine | 10 | 95.91 |
| Control | - | - |
These results indicate that the compound could be a candidate for further development in antiviral therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. A structure-activity relationship (SAR) study revealed that derivatives with bromine substitutions exhibited enhanced antiproliferative effects against cancer cell lines.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 5-Bromoquinolin-8-amine | 22.94 | HeLa |
| Control | - | - |
This suggests that the compound may inhibit cancer cell growth effectively, warranting further investigation into its mechanisms and potential therapeutic uses .
Case Studies
- Antimicrobial Efficacy : A recent study highlighted the compound's ability to combat multi-drug resistant strains of bacteria, showcasing its potential in clinical settings where conventional antibiotics fail.
- Antiviral Research : Another case study focused on the compound's interaction with viral RNA polymerases, revealing crucial binding affinities that could inform the design of more effective antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-bromoquinolin-8-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of quinoline derivatives followed by amine functionalization. Key steps include:
- Bromination : Use electrophilic substitution with bromine or N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) to minimize side reactions.
- Amine Protection/Deprotection : Protect the amine group during bromination using tert-butoxycarbonyl (Boc) or benzyl groups to avoid undesired reactivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) or mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Handling : Use gloves and fume hoods to avoid skin contact. Limited data on reactivity are available, but avoid strong acids/bases due to potential decomposition .
- Stability Testing : Monitor degradation via periodic TLC or UV-Vis spectroscopy (200–400 nm) to detect shifts in absorbance peaks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR in DMSO-d6 to confirm structure (e.g., aromatic protons at δ 7.5–8.5 ppm, amine protons at δ 5.5–6.0 ppm).
- FT-IR : Identify N–H stretches (~3300 cm) and C–Br vibrations (~600 cm).
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] at m/z 243.0 (theoretical) .
Advanced Research Questions
Q. How can this compound be integrated into fluorescent probes for metal ion detection?
- Methodological Answer :
- Design : Functionalize the amine group with amide or thiourea linkers to create metal-binding sites (e.g., for Zn).
- Validation : Test selectivity via fluorescence titration (excitation 350 nm, emission 450–500 nm) in buffer solutions. Compare quantum yields with/without metal ions .
- Data Analysis : Use Stern-Volmer plots to quantify quenching/enhancement effects and calculate binding constants (e.g., M for high-affinity probes) .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Optimize palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids in toluene/ethanol (3:1) at 80°C.
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. Analyze yields via ANOVA to resolve data contradictions .
- Mechanistic Studies : Use DFT calculations (Gaussian 09) to model transition states and validate with B NMR for boronate intermediate detection .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to screen literature (PubMed, Scopus) using keywords like "5-bromoquinolin-8-amine" and "antimicrobial activity." Exclude non-peer-reviewed sources .
- Meta-Analysis : Pool IC values from multiple studies and apply random-effects models to account for variability. Check for publication bias using funnel plots .
- Experimental Replication : Repeat assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth) with positive/negative controls .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict reactivity in nucleophilic/electrophilic reactions.
- DFT-Based Charge Distribution : Map electrostatic potential surfaces to identify reactive sites (e.g., bromine as an electrophilic center) .
- Validation : Correlate computational results with experimental Hammett constants () from kinetic studies .
Methodological and Safety Considerations
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- Risk Assessment : Classify as an irritant (GHS Category 2) based on structural analogs. Use PPE (nitrile gloves, goggles) and emergency eyewash stations .
- Waste Disposal : Neutralize aqueous waste with 10% sodium bicarbonate before disposal. Incinerate solid waste at >800°C .
Q. How can researchers design a pre-test/post-test study to evaluate the compound’s efficacy in cell-based assays?
- Methodological Answer :
- Design : Use a nonequivalent control group (e.g., cancer cells vs. normal fibroblasts). Pre-test viability via MTT assay, treat with IC doses, and post-test with flow cytometry (apoptosis markers) .
- Statistical Analysis : Apply paired t-tests (p < 0.05) and Cohen’s d for effect size. Address confounding variables (e.g., cell passage number) via stratification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
